(S)-3-Amino-4-cyclopropylbutan-1-ol
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Overview
Description
(S)-3-Amino-4-cyclopropylbutan-1-ol is a chiral compound with a unique structure that includes an amino group, a cyclopropyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-cyclopropylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced purification techniques to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-cyclopropylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
(S)-3-Amino-4-cyclopropylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-cyclopropylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-cyclopropylbutan-1-ol: The enantiomer of (S)-3-Amino-4-cyclopropylbutan-1-ol, with similar chemical properties but different biological activities.
3-Amino-4-cyclopropylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-Cyclopropylbutan-1-ol: A compound lacking the amino group, with different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and a cyclopropyl group
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3S)-3-amino-4-cyclopropylbutan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-7(3-4-9)5-6-1-2-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |
InChI Key |
SFYFKNSAZXEPPI-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC1C[C@@H](CCO)N |
Canonical SMILES |
C1CC1CC(CCO)N |
Origin of Product |
United States |
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